molecular formula C18H19N5O2 B2420582 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1903559-03-4

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B2420582
CAS No.: 1903559-03-4
M. Wt: 337.383
InChI Key: WGAQGOUEDKHODL-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to inhibit ck1δ, a member of the casein kinase 1 (ck1) family . CK1 isoforms are involved in the regulation of many cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Mode of Action

Compounds with a similar structure have been reported to block aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes . This suggests that the compound may interact with its targets to modulate gene transcription.

Biochemical Pathways

The inhibition of ck1δ can impact several cellular processes, including wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation . These processes involve multiple biochemical pathways, suggesting that the compound could have wide-ranging effects on cellular function.

Pharmacokinetics

Compounds with the 1h-benzo[d]imidazol-2-yl moiety are known to exhibit a broad range of chemical and biological properties , which could potentially influence their pharmacokinetic profile.

Result of Action

Compounds with a similar structure have been reported to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could have potential anti-tumor effects.

Action Environment

The synthesis of similar compounds has been reported to be influenced by the presence or absence of certain reagents , suggesting that the compound’s activity could potentially be affected by its chemical environment.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-23-17(24)9-12-8-11(6-7-13(12)22-23)18(25)19-10-16-20-14-4-2-3-5-15(14)21-16/h2-5,9,11H,6-8,10H2,1H3,(H,19,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAQGOUEDKHODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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